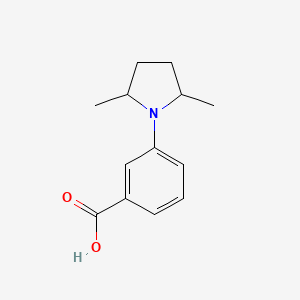

3-(2,5-Dimethyl-pyrrolidin-1-YL)-benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

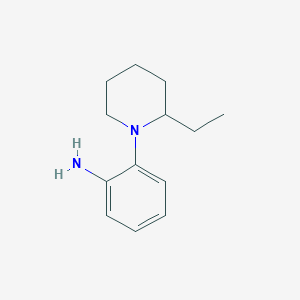

3-(2,5-Dimethyl-pyrrolidin-1-YL)-benzoic acid is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antibacterial and Antitubercular Agents

3-(2,5-Dimethyl-pyrrolidin-1-YL)-benzoic acid derivatives have been synthesized as potential antibacterial and antitubercular agents. Studies have shown that these compounds demonstrate good antibacterial and antitubercular activities, particularly against Mycobacterium tuberculosis (Joshi et al., 2008), (Joshi et al., 2017), (Joshi et al., 2012).

Material Science Applications

A derivative of this compound, 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid, exhibits controlled fluorescence in the solid state, making it a potential candidate for temperature monitoring devices in a specific temperature range (Han et al., 2013).

Crystallography

In the field of crystallography, benzoic acid–pyrrolidin-1-ium-2-carboxylate, related to the compound , has been utilized to grow non-centrosymmetric crystals. These crystals display interesting structural properties, such as hydrogen-bonded networks (Chesna et al., 2017).

Medicinal Chemistry

In medicinal chemistry, a derivative of this acid has been developed as a potential therapeutic agent for Idiopathic Pulmonary Fibrosis, currently undergoing clinical trials (Anderson et al., 2016). Also, it has been used in the synthesis of new heterocyclic hybrids, which show antimicrobial and cytotoxic activity (Joshi et al., 2013).

Biochemical Research

The derivatives of this compound have been noted as EPH-Ephrin antagonists in biochemical research, although their efficacy and stability in this context are subjects of debate (Lodola et al., 2014).

Biotechnology

In biotechnology, a derivative improved monoclonal antibody production in Chinese hamster ovary cell cultures, which is significant for pharmaceutical manufacturing (Aki et al., 2021).

Mécanisme D'action

Target of Action

The primary targets of 3-(2,5-Dimethyl-pyrrolidin-1-YL)-benzoic acid are the Histamine H3 and H4 receptors . The Histamine H3 receptor (H3R) is predominantly expressed in the central nervous system and is considered a therapeutic target for neurological disorders . The Histamine H4 receptor (H4R) is predominantly expressed on immune cells and is linked to inflammatory disorders .

Mode of Action

The compound interacts with its targets, the Histamine H3 and H4 receptors, on intact cells . The binding of the compound to these receptors is detected using a novel bioluminescence resonance energy transfer (BRET) method . This method allows for the real-time tracking of ligand binding on intact cells, providing results that might better reflect in vivo conditions .

Biochemical Pathways

It is known that histamine h3 and h4 receptors play a crucial role in various biochemical pathways related to neurological and inflammatory disorders .

Result of Action

The interaction of the compound with the histamine h3 and h4 receptors suggests potential therapeutic effects in neurological and inflammatory disorders .

Analyse Biochimique

Biochemical Properties

3-(2,5-Dimethyl-pyrrolidin-1-YL)-benzoic acid plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as histidine decarboxylase, which is involved in the conversion of histidine to histamine . This interaction can influence the production of histamine, a biogenic amine that acts as a neurotransmitter and hormone . Additionally, this compound may interact with proteins involved in cellular signaling pathways, affecting their activity and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the release of dopamine, a neurotransmitter involved in various neurological functions . By regulating dopamine release, this compound can impact cell signaling pathways and alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events . It can inhibit or activate enzymes such as histidine decarboxylase, thereby modulating the production of histamine . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of byproducts that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Additionally, high doses of this compound can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes such as histidine decarboxylase, affecting the production of histamine and other metabolites . By modulating these metabolic pathways, this compound can alter the levels of key metabolites, impacting cellular function and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can interact with plasma membrane monoamine transporters, facilitating its uptake into cells . Once inside the cell, this compound can be distributed to various cellular compartments, where it exerts its biological effects. The localization and accumulation of this compound within specific tissues can influence its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may be localized to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes. The subcellular localization of this compound can significantly impact its biological activity and overall cellular function.

Propriétés

IUPAC Name |

3-(2,5-dimethylpyrrolidin-1-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-9-6-7-10(2)14(9)12-5-3-4-11(8-12)13(15)16/h3-5,8-10H,6-7H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUBTHYGOWUUDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1C2=CC=CC(=C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetic acid](/img/structure/B1318561.png)

![3-[(2-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1318574.png)